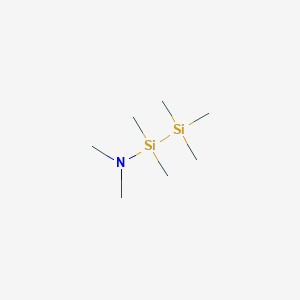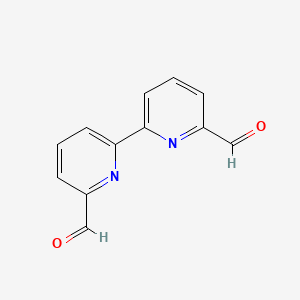
2-(4-メトキシフェニル)-2-フェニル酢酸
説明
2-(4-Methoxyphenyl)-2-phenylacetic acid is an organic compound characterized by the presence of both methoxyphenyl and phenyl groups attached to an acetic acid moiety. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique structural properties.
科学的研究の応用
2-(4-Methoxyphenyl)-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs.
Industry: Employed in the production of specialty chemicals and materials.
作用機序
Target of Action
Similar compounds such as 2-(4-methoxyphenyl)acetamide have been found to interact with aralkylamine dehydrogenase light chain and aralkylamine dehydrogenase heavy chain .
Mode of Action
Carboxylic acids, a group to which this compound belongs, are known to donate hydrogen ions if a base is present to accept them . This reaction with bases, called “neutralizations”, is accompanied by the evolution of substantial amounts of heat .
Biochemical Pathways
It is known that carboxylic acids can react with active metals to form gaseous hydrogen and a metal salt .
Pharmacokinetics
Carboxylic acids, in general, can react with active metals, but such reactions are slow if the solid acid remains dry .
Result of Action
It is known that the reactions of carboxylic acids with bases can produce water and a salt, and are accompanied by the evolution of substantial amounts of heat .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Methoxyphenyl)-2-phenylacetic acid. For instance, carboxylic acids may absorb enough water from the air and dissolve sufficiently in it to corrode or dissolve iron, steel, and aluminum parts and containers .
生化学分析
Biochemical Properties
It is known to be a metabolite found in the plasma . It has been suggested that it has a high degree of sensitivity and specificity, and could potentially serve as a biomarker to distinguish between patients with non-small cell lung cancer and healthy controls .
Cellular Effects
Related compounds such as 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside have shown protective effects against sodium nitroprusside-induced cytotoxicity in HT22 cells
Molecular Mechanism
The molecular mechanism of action of 2-(4-Methoxyphenyl)-2-phenylacetic acid is not well-defined due to limited research. Related compounds have been shown to exert their effects through various mechanisms, such as inhibiting intracellular reactive oxygen species and nitric oxide production, and regulating apoptosis-related gene and protein expression .
Metabolic Pathways
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-2-phenylacetic acid typically involves the reaction of 4-methoxybenzyl chloride with phenylacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 2-(4-Methoxyphenyl)-2-phenylacetic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.
Types of Reactions:
Oxidation: 2-(4-Methoxyphenyl)-2-phenylacetic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy group can direct the incoming electrophile to the ortho or para positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 2-(4-methoxyphenyl)-2-phenylethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
類似化合物との比較
- 4-Methoxyphenylacetic acid
- Phenylacetic acid
- 2-(4-Methoxyphenyl)ethanol
Comparison: 2-(4-Methoxyphenyl)-2-phenylacetic acid is unique due to the presence of both methoxyphenyl and phenyl groups, which confer distinct chemical and biological properties. Compared to 4-methoxyphenylacetic acid, it has an additional phenyl group, enhancing its potential interactions with biological targets. Phenylacetic acid lacks the methoxy group, resulting in different reactivity and applications. 2-(4-Methoxyphenyl)ethanol, on the other hand, has a hydroxyl group instead of the acetic acid moiety, leading to different chemical behavior and uses.
特性
IUPAC Name |
2-(4-methoxyphenyl)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-13-9-7-12(8-10-13)14(15(16)17)11-5-3-2-4-6-11/h2-10,14H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLILURMTCOXPIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396011 | |
| Record name | 2-(4-Methoxyphenyl)-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21749-83-7 | |
| Record name | 2-(4-Methoxyphenyl)-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Methoxyphenyl)(phenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide](/img/structure/B1587251.png)


